2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid
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Overview
Description
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid is a complex organic compound with the molecular formula C18H13N3O3S and a molecular weight of 351.38 g/mol This compound is characterized by its unique structure, which includes a pyrimidoindole core, a phenyl group, and a thioacetic acid moiety
Preparation Methods
The synthesis of 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. Computational studies suggest that the compound primarily binds to MD-2 in the TLR4/MD-2 complex, stimulating innate immune cells with minimal toxicity
Comparison with Similar Compounds
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid can be compared with other similar compounds, such as indole derivatives and other pyrimidoindole compounds. Similar compounds include:
Indole derivatives: These compounds share the indole core structure and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrimidoindole compounds: These compounds have similar core structures but may differ in the substituents attached to the core, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid is a complex organic compound classified within the pyrimidoindole family. This compound is characterized by its unique fused ring structure and the presence of a thio group and an acetic acid moiety, suggesting significant biological activity and potential therapeutic applications.
The molecular formula of this compound is C18H13N3O3S, with a molecular weight of approximately 351.4 g/mol. Its structural features contribute to its reactivity and interactions within biological systems, making it a subject of interest in medicinal chemistry .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Preliminary studies indicate that compounds with similar structures can modulate multiple biological pathways, including:
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation .
- Antimicrobial Properties : Similar pyrimidoindole derivatives have shown promising antibacterial and antifungal activities against various pathogens .
Biological Activity Findings
Recent research has highlighted several biological activities associated with this compound:
- Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of pyrimidine exhibit significant anti-inflammatory properties by suppressing COX activity. For instance, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs .
- Antimicrobial Activity : Various studies have reported that pyrimidine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Structural Feature | Biological Activity |
---|---|
Thio group | Enhances interaction with biological targets |
Acetic acid moiety | Contributes to solubility and bioavailability |
Fused ring structure | Essential for antimicrobial activity |
Case Studies
- In Vitro Studies : Research has shown that compounds with structural similarities to this compound exhibit significant inhibition against S. aureus, with minimal inhibitory concentration (MIC) values reported around 66 µM .
- Anti-inflammatory Assays : In models of inflammation induced by carrageenan, certain derivatives demonstrated substantial reductions in paw edema, indicating potential therapeutic applications for inflammatory diseases .
Properties
Molecular Formula |
C18H13N3O3S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C18H13N3O3S/c22-14(23)10-25-18-20-15-12-8-4-5-9-13(12)19-16(15)17(24)21(18)11-6-2-1-3-7-11/h1-9,19H,10H2,(H,22,23) |
InChI Key |
OADDIYIXZWZNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)O |
Origin of Product |
United States |
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